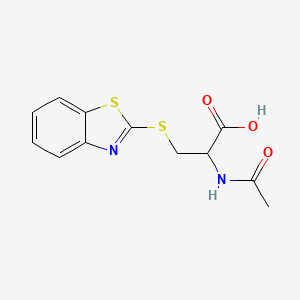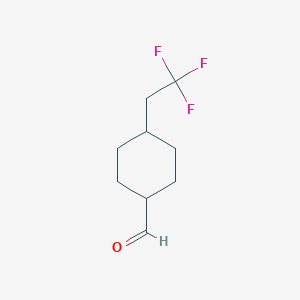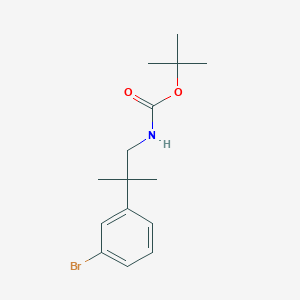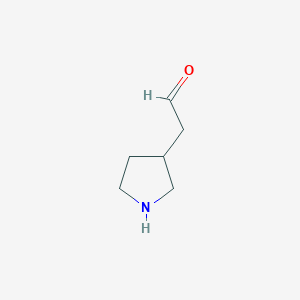
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chlorobenzene to introduce the nitro group, followed by the bromination of the propyl side chain. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like N-bromosuccinimide (NBS). Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl side chain, to form carboxylic acids or aldehydes. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, where its functional groups impart desirable properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-nitrobenzene exerts its effects is primarily through its reactive functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These reactions often involve nucleophilic attack on the bromine atom or reduction of the nitro group, resulting in changes to the molecular structure and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-chloro-6-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the bromine atom, leading to different substitution reactions and products. The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and versatility that is not found in its analogs.
Eigenschaften
Molekularformel |
C9H9BrClNO2 |
|---|---|
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-3-7-8(11)4-1-5-9(7)12(13)14/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
WGSVYEZHVOYKQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)



![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)


